3-(4-Chlorophenyl)-2-methylprop-2-enoic acid

描述

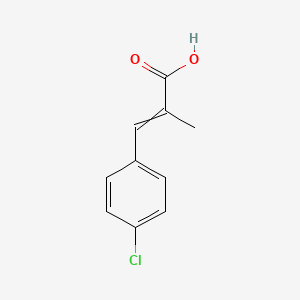

Structure

3D Structure

属性

IUPAC Name |

3-(4-chlorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJHKAVGUZWMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284189 | |

| Record name | 3-(4-chlorophenyl)-2-methylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-88-2, 1202-60-4 | |

| Record name | 3-(4-chlorophenyl)-2-methylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-ALPHA-METHYLCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-chlorophenyl)-2-methylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Chlorophenyl 2 Methylprop 2 Enoic Acid

Established Carbon-Carbon Bond Forming Strategies

Traditional and widely employed methods for constructing the backbone of 3-(4-chlorophenyl)-2-methylprop-2-enoic acid involve condensation reactions, olefination approaches, and organometallic cross-coupling reactions.

Condensation Reactions for α,β-Unsaturated Acids (e.g., Knoevenagel Condensation Variants)

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated compounds. wikipedia.orgsigmaaldrich.comsciensage.info It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of this compound, a variant of the Knoevenagel condensation, often referred to as the Doebner modification, can be employed. wikipedia.org This typically involves the reaction of 4-chlorobenzaldehyde (B46862) with a compound like propanoic acid in the presence of a base such as pyridine.

In a related synthesis, boric acid has been shown to be an effective and environmentally friendly catalyst for Knoevenagel condensations between 4-chlorobenzaldehyde and various active methylene compounds in aqueous ethanol (B145695) at room temperature. mdpi.com This method offers good to excellent yields and simplifies product purification. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Ref. |

| 4-Chlorobenzaldehyde | Propanoic Acid | Pyridine | - | This compound | wikipedia.org |

| 4-Chlorobenzaldehyde | Active Methylene Compound | Boric Acid | Aqueous Ethanol | Knoevenagel condensation product | mdpi.com |

Wittig and Horner-Wadsworth-Emmons Olefination Approaches

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the synthesis of alkenes from carbonyl compounds with high regioselectivity. masterorganicchemistry.comwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. masterorganicchemistry.comudel.edu For the target molecule, 4-chlorobenzaldehyde would be reacted with an appropriate phosphorus ylide derived from a 2-halopropanoate.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgconicet.gov.ar This often leads to cleaner reactions and easier purification as the phosphate (B84403) byproduct is water-soluble. The HWE reaction is known to predominantly produce (E)-alkenes. wikipedia.orgnrochemistry.com The synthesis of this compound via the HWE reaction would involve reacting 4-chlorobenzaldehyde with a phosphonate ester such as triethyl 2-phosphonopropionate in the presence of a base.

| Reaction | Carbonyl Compound | Reagent | Key Features | Product Stereoselectivity | Ref. |

| Wittig Reaction | 4-Chlorobenzaldehyde | Phosphonium ylide from 2-halopropanoate | Forms C=C bond | Dependent on ylide stability | masterorganicchemistry.comorganic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | 4-Chlorobenzaldehyde | Triethyl 2-phosphonopropionate | More nucleophilic reagent, easier workup | Predominantly (E)-alkene | wikipedia.orgnrochemistry.com |

Organometallic Cross-Coupling Methodologies with Alkenoic Acid Precursors

Organometallic cross-coupling reactions, such as the Suzuki and Heck reactions, provide a versatile route to form carbon-carbon bonds. fiveable.melibretexts.org These reactions typically involve a palladium catalyst to couple an organometallic reagent with an organic halide or triflate. fiveable.me

For the synthesis of this compound, a Suzuki coupling could be envisioned between 4-chlorophenylboronic acid and a suitable 2-methylprop-2-enoic acid derivative bearing a leaving group (e.g., a halide) at the 3-position. The general mechanism for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Alternatively, a Heck reaction could potentially be employed, which typically couples an aryl halide with an alkene. In this case, 4-chloroiodobenzene could be coupled with methyl 2-methylpropenoate, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Advanced Synthetic Transformations and Reaction Conditions

Modern synthetic chemistry aims for higher efficiency, selectivity, and sustainability. This includes developing stereoselective methods and environmentally benign routes.

Stereoselective Synthesis of α,β-Unsaturated Systems (E/Z Isomer Control)

The geometry of the double bond in α,β-unsaturated systems can significantly impact the biological activity and physical properties of a molecule. The Horner-Wadsworth-Emmons reaction generally favors the formation of the more thermodynamically stable (E)-isomer. wikipedia.orgnrochemistry.com However, modifications to the reaction conditions and reagents can influence the stereochemical outcome. For instance, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups and specific bases like potassium hexamethyldisilazide (KHMDS), can favor the formation of (Z)-alkenes. youtube.com

While the standard Wittig reaction with stabilized ylides tends to give (E)-alkenes, non-stabilized ylides often lead to (Z)-alkenes. organic-chemistry.org The choice of solvent and the presence of lithium salts can also influence the E/Z selectivity.

Environmentally Benign Synthetic Routes and Catalysis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce waste and use less hazardous substances. For the synthesis of α,β-unsaturated carboxylic acids, several environmentally friendly approaches have been explored.

One such approach is the use of water as a solvent and the application of recyclable catalysts. For example, some Knoevenagel condensations have been successfully carried out in water using ionic liquids as catalysts. aston.ac.uk As mentioned earlier, boric acid has been utilized as a mild and effective catalyst for Knoevenagel condensations in aqueous ethanol, presenting a greener alternative to traditional methods. mdpi.com

Furthermore, biocatalysis offers a promising avenue for the sustainable synthesis of related compounds. While not directly applied to the synthesis of the title compound, research has shown that carboxylic acid reductases (CARs) can be used for the biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols in an environmentally friendly manner. rsc.org This highlights the potential for developing biocatalytic routes for various transformations involving α,β-unsaturated systems.

Flow Chemistry Applications in Synthesis

The application of continuous flow chemistry, a modern synthetic technology, offers significant potential for the production of this compound, although specific examples in peer-reviewed literature are not extensively detailed. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, microreactors, or packed-bed reactors, rather than in a traditional batch reactor. This methodology provides substantial advantages, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety for exothermic processes, and greater potential for automation and scalability.

For the synthesis of this compound, a flow-based adaptation of the Perkin reaction is a theoretically viable and advantageous route. wikipedia.orgbyjus.com The Perkin reaction is a well-established method for producing α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a catalyst. wikipedia.orgtue.nl

In a hypothetical flow synthesis of this compound, the primary precursors would be 4-chlorobenzaldehyde and propanoic anhydride. A third reagent, the sodium or potassium salt of propanoic acid (sodium propionate (B1217596) or potassium propionate), would typically serve as the base catalyst.

The process would be configured as follows:

Reagent Streams: Separate solutions of 4-chlorobenzaldehyde (dissolved in a suitable high-boiling point solvent) and propanoic anhydride (which can also act as the solvent) containing the dissolved catalyst would be prepared.

Pumping and Mixing: Precision pumps would deliver these reagent streams at controlled flow rates into a mixing unit (such as a T-mixer) to ensure rapid and homogeneous combination before entering the reactor.

Reaction Stage: The combined stream would flow through a heated reactor. This could be a heated capillary tube or a packed-bed reactor containing an inert, high-surface-area material to enhance mixing and heat transfer. The precise control over temperature and residence time (the duration the reaction mixture spends in the heated zone) is a key advantage of flow systems, allowing for fine-tuning of the reaction to maximize yield and minimize byproduct formation.

Quenching and Work-up: Upon exiting the reactor, the product stream could be cooled rapidly and potentially mixed with a quenching solution in-line before collection or purification.

Data Tables

As detailed research specifically outlining the flow chemistry synthesis of this compound is not prevalent in the available literature, a data table with specific experimental values cannot be provided. The development of such a process would require experimental optimization of parameters like temperature, residence time, and catalyst loading to determine the ideal conditions for yield and purity.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for determining the precise arrangement of atoms within the molecule. By analyzing the chemical environments of hydrogen and carbon nuclei, a complete structural map can be assembled.

While specific experimental spectra for 3-(4-Chlorophenyl)-2-methylprop-2-enoic acid are not widely published, the expected chemical shifts (δ) and coupling constants (J) can be predicted based on established principles and data from analogous structures.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, vinylic, methyl, and carboxylic acid protons. The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.3-7.5 ppm) due to their ortho- and meta-positions relative to the chloro-substituent. The vinylic proton, being adjacent to the aromatic ring, would likely appear as a singlet further downfield (δ ~7.6 ppm). The methyl protons are predicted to resonate as a singlet in the upfield region (δ ~2.1 ppm). The carboxylic acid proton signal is expected to be a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which can vary with solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ ~170-175 ppm). The aromatic carbons would produce a set of signals between δ 128 and 140 ppm, with the carbon atom bonded to the chlorine atom (C-Cl) showing a characteristic chemical shift around δ 135-138 ppm. The two carbons of the C=C double bond are expected in the δ 125-145 ppm range. The methyl carbon signal would be found in the upfield region of the spectrum (δ ~15-20 ppm).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |

| Vinylic (=CH-) | ~7.6 | Singlet |

| Aromatic (Ar-H, ortho to Cl) | ~7.4 | Doublet |

| Aromatic (Ar-H, meta to Cl) | ~7.3 | Doublet |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C OOH) | 170 - 175 |

| Vinylic (-C =) | 140 - 145 |

| Aromatic (C -Cl) | 135 - 138 |

| Aromatic (C -H) | 128 - 132 |

| Vinylic (=C -) | 125 - 130 |

To confirm the assignments from 1D NMR and elucidate the complete bonding network and spatial relationships, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this molecule, significant correlations are not expected due to the prevalence of singlet signals (methyl, vinylic proton) and the AA'BB' system of the aromatic ring, which may not show clear cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the predicted proton signals to their corresponding carbon signals, for instance, connecting the aromatic proton signals to the aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. A key NOESY correlation would be expected between the vinylic proton and the ortho-protons of the 4-chlorophenyl ring, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching bands. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, expected around 1680-1710 cm⁻¹ for a conjugated carboxylic acid. The C=C double bond stretching of the propenoic acid moiety is anticipated to appear in the 1625-1640 cm⁻¹ region. Aromatic C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to give a signal in the lower wavenumber region, typically between 700 and 800 cm⁻¹. uantwerpen.be

Predicted FT-IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Vinylic | C-H Stretch | 3000 - 3100 | Medium |

| Methyl | C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |

| Alkene | C=C Stretch | 1625 - 1640 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

Raman spectroscopy provides complementary information to FT-IR. Vibrations that involve a significant change in polarizability are strongly Raman active. For this compound, the symmetric stretching vibrations of the C=C double bond and the aromatic ring are expected to produce strong signals in the Raman spectrum. The conjugation between the phenyl ring and the propenoic acid system enhances the intensity of these bands. The C=C stretching mode, in particular, is often more prominent in the Raman spectrum than in the IR spectrum. The C-Cl stretch would also be observable. This technique is especially useful for studying the effects of conjugation on the electronic structure of the π-system.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. chemguide.co.uk

The molecular formula of this compound is C₁₀H₉ClO₂. The nominal molecular weight is 196 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺•) and any chlorine-containing fragments. whitman.edu There will be a peak at m/z 196 (for the ³⁵Cl isotope) and a smaller peak at m/z 198 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1.

Upon electron ionization, the molecular ion can undergo several fragmentation pathways. Key expected fragmentations include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 161.

Loss of the carboxyl radical (•COOH): Cleavage of the bond next to the carbonyl group would lead to a fragment at m/z 151. libretexts.org

Loss of water (H₂O): While less common for the molecular ion, it can occur from certain fragments, leading to a peak at [M-18]⁺•.

Decarboxylation (loss of CO₂): This can occur after rearrangement, resulting in a fragment at [M-44]⁺•.

Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 196/198 | [C₁₀H₉ClO₂]⁺• | Molecular Ion (M⁺•) |

| 161 | [C₁₀H₉O₂]⁺ | [M - Cl]⁺ |

| 151/153 | [C₉H₈Cl]⁺ | [M - COOH]⁺ |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) provides valuable insights into the structural components of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In the case of substituted 3-phenylpropenoates, the position of the substituent on the phenyl ring significantly influences the fragmentation pathway. nih.gov

For this compound, where the chlorine atom is in the para position, the fragmentation is not expected to involve the selective loss of the halogen, a characteristic fragmentation pathway observed for ortho-substituted analogs. nih.gov Instead, the fragmentation of the para-substituted isomer is anticipated to follow pathways more typical for carboxylic acids. These pathways generally involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). The initial fragmentation would likely involve the loss of the carboxylic acid group or parts of it, followed by further fragmentation of the remaining structure.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides a definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been successfully applied to this compound, revealing its detailed molecular and supramolecular architecture. nih.gov

The compound crystallizes in the triclinic space group P-1. The crystal structure is characterized by the formation of centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

Single-crystal X-ray diffraction analysis of this compound has provided precise measurements of its bond lengths and angles. nih.gov These data are crucial for understanding the geometry and electronic distribution within the molecule.

Table 2: Selected Bond Lengths for this compound nih.gov

| Bond | Length (Å) |

| C=C | 1.341 (3) |

| C—C | 1.467 (3) - 1.503 (4) |

| C=O | 1.231 (3) |

| C—O | 1.310 (3) |

This table is interactive. Users can sort and filter the data.

The bond lengths of the carboxylic acid group (C=O and C—O) are indicative of resonance, a common feature in such functional groups. The C=C double bond length is typical for an alkene, while the C-C single bonds show some variation depending on their position within the molecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The most prominent interaction is the strong O—H⋯O hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of R²₂(8) ring motifs and creating centrosymmetric dimers. nih.gov These dimers are further interconnected by several other weak interactions.

Intermolecular C—H⋯O hydrogen bonds are also present, where a hydrogen atom from the benzene (B151609) ring interacts with the carbonyl oxygen of a neighboring molecule. nih.gov Furthermore, the crystal structure exhibits π-π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 4.0202 (17) Å. nih.gov A C—H⋯π interaction is also observed between a methyl C-H group and the aromatic ring of a neighboring molecule. nih.gov

Table 3: Intermolecular Interactions in the Crystal Structure of this compound nih.gov

| Interaction Type | Description |

| O—H⋯O Hydrogen Bonding | Forms centrosymmetric dimers (R²₂(8) motif). |

| C—H⋯O Hydrogen Bonding | Links the dimers. |

| π-π Stacking | Occurs between aromatic rings of adjacent molecules. |

| C—H⋯π Interaction | Between a methyl group and an aromatic ring. |

This table is interactive. Users can sort and filter the data.

These varied intermolecular forces collectively contribute to the stability and specific packing arrangement of this compound in its crystalline form.

Chemical Reactivity and Transformation Pathways

Reactions Involving the α,β-Unsaturated Carbon-Carbon Double Bond

The C=C double bond is activated by the conjugated carboxylic acid group, making it susceptible to both electrophilic and nucleophilic attacks.

While alkenes typically undergo electrophilic addition according to Markovnikov's rule, α,β-unsaturated carboxylic acids exhibit a notable exception. The addition of unsymmetrical reagents like hydrogen halides (e.g., HBr) often proceeds with anti-Markovnikov regioselectivity. libretexts.orgreddit.com

The mechanism for this outcome involves the initial protonation of the carbonyl oxygen. This creates a resonance-stabilized carbocation where the positive charge is delocalized across the oxygen, the α-carbon, and the β-carbon. libretexts.org The nucleophile (e.g., Br⁻) then attacks the most electrophilic and sterically accessible site, which is the β-carbon. libretexts.org This attack leads to an enol intermediate that rapidly tautomerizes to the final, more stable saturated carboxylic acid product. libretexts.org This regioselectivity is a direct consequence of the electronic influence of the conjugated carbonyl group, which deactivates the α-carbon towards electrophilic attack and directs the nucleophile to the β-position. reddit.com

Table 1: Regioselectivity in Electrophilic Addition of HBr

| Reactant | Reagent | Expected Product (Regioselectivity) | Mechanism Highlights |

|---|

The most characteristic reaction of the α,β-unsaturated system in this molecule is the conjugate nucleophilic addition, commonly known as the Michael addition or 1,4-addition. libretexts.orgwikipedia.org The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors). libretexts.orgwikipedia.orgadichemistry.com

The reaction mechanism involves the attack of the nucleophile at the β-carbon, which causes a shift of the π-electrons to form a resonance-stabilized enolate intermediate. libretexts.orgchemistrysteps.com Subsequent protonation of the enolate at the α-carbon yields the 1,4-adduct, a saturated carbonyl compound. libretexts.org This reaction is thermodynamically controlled and is favored by soft nucleophiles and stabilized carbanions. youtube.comorganic-chemistry.org

A diverse array of nucleophiles can act as Michael donors.

Table 2: Examples of Michael Donors for Conjugate Addition

| Michael Donor Class | Specific Example | Base/Catalyst | Expected Product Type |

|---|---|---|---|

| Stabilized Carbanions | Diethyl malonate | Sodium ethoxide (EtONa) | Diethyl 2-(1-(4-chlorophenyl)-2-(methoxycarbonyl)propyl)malonate |

| Organocuprates | Lithium diphenylcuprate ((Ph)₂CuLi) | N/A | 3-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid |

| Amines | Piperidine | N/A | 3-(4-Chlorophenyl)-2-methyl-3-(piperidin-1-yl)propanoic acid |

| Thiols | Thiophenol | Triethylamine (Et₃N) | 3-(4-Chlorophenyl)-2-methyl-3-(phenylthio)propanoic acid |

The activated double bond of 3-(4-Chlorophenyl)-2-methylprop-2-enoic acid can participate in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, the compound acts as a dienophile due to the electron-withdrawing carboxylic acid group activating the alkene. organic-chemistry.orgmasterorganicchemistry.com It can react with an electron-rich conjugated diene to form a six-membered ring. wikipedia.org The reaction is a concerted, pericyclic process that forms two new carbon-carbon sigma bonds simultaneously. wikipedia.org The stereochemistry of the substituents on both the diene and the dienophile is retained in the cyclohexene product. masterorganicchemistry.com

[2+2] Photochemical Cycloaddition: Structurally similar compounds, like cinnamic acid derivatives, are known to undergo photochemical [2+2] cycloaddition reactions upon irradiation with UV light. digitellinc.comacs.org These reactions, particularly in the solid state or when directed by a template, can lead to the formation of substituted cyclobutane (B1203170) rings (e.g., β-truxinic acids). digitellinc.combilkent.edu.trthieme-connect.com This dimerization can be controlled to produce specific regio- and diastereomers. acs.orgresearchgate.net

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives through standard organic transformations.

Esterification is a common transformation for carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄ or HCl), is a classic method for producing esters. masterorganicchemistry.comrug.nl The reaction is an equilibrium process, and to drive it towards the product, excess alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Alternative methods for synthesizing esters from carboxylic acids include using activating agents or coupling reagents to avoid the harsh acidic conditions of Fischer esterification, which might be incompatible with other functional groups in more complex molecules. rug.nl

Table 3: Representative Esterification Methods

| Method | Reagents | Typical Conditions | Product Example (with Methanol) |

|---|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (catalytic) | Reflux | Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate |

| Alkyl Halide Esterification | Methyl iodide (CH₃I), K₂CO₃ | DMF, Room Temp. | Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate |

| Carbodiimide Coupling | Methanol, DCC, DMAP (catalytic) | Dichloromethane, 0°C to RT | Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate |

The carboxylic acid can be readily converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow and requires high temperatures. luxembourg-bio.com Peptide coupling reagents are widely used for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond under mild conditions. luxembourg-bio.comresearchgate.net

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Table 4: Common Reagents for Amide Formation

| Coupling Reagent System | Amine | Typical Conditions | Product Example (with Benzylamine) |

|---|---|---|---|

| EDC / HOBt | Benzylamine | DMF or CH₂Cl₂, Room Temp. | N-Benzyl-3-(4-chlorophenyl)-2-methylprop-2-enamide |

| HATU / DIPEA | Benzylamine | DMF, Room Temp. | N-Benzyl-3-(4-chlorophenyl)-2-methylprop-2-enamide |

Formation of Anhydrides and Acyl Halides

The carboxylic acid moiety is readily converted into more reactive derivatives such as acyl halides and anhydrides, which serve as versatile intermediates in organic synthesis.

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are synthesized by treating the carboxylic acid with a variety of halogenating agents. libretexts.orgteachy.ai Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

The reaction proceeds as follows: C₁₀H₉ClO₂ + SOCl₂ → C₁₀H₈Cl₂O + SO₂ + HCl

This conversion transforms the hydroxyl group of the carboxylic acid into a highly reactive acyl chloride functional group, which is an excellent acylating agent for nucleophiles like alcohols, amines, and carbanions. wikipedia.org

Anhydride (B1165640) Formation: Organic acid anhydrides are characterized by two acyl groups bonded to a single oxygen atom. wikipedia.org Symmetrical anhydrides of this compound can be formed via the dehydration of two molecules of the carboxylic acid. This process typically requires a strong dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (DCC), or heating to high temperatures.

A common laboratory method involves heating the carboxylic acid with acetic anhydride. wikipedia.org This reaction establishes an equilibrium that can be driven towards the product by removing the acetic acid byproduct.

2 C₁₀H₉ClO₂ ⇌ (C₁₀H₈ClO)₂O + H₂O

The resulting anhydride is a highly reactive species, useful for acylation reactions under milder conditions than the corresponding acyl halide.

Decarboxylation Reactions

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide (CO₂). While the decarboxylation of simple saturated carboxylic acids is difficult, the α,β-unsaturation in this compound can facilitate this reaction under certain conditions. The reaction can be promoted by heat or by using specific catalysts.

For instance, palladium-catalyzed protodecarboxylation of polyenoic acids has been shown to proceed under mild conditions. organic-chemistry.org Silver carbonate (Ag₂CO₃) in the presence of an acid like acetic acid (AcOH) in a solvent such as dimethyl sulfoxide (DMSO) has also been used for the efficient protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org A proposed pathway for the decarboxylation of this compound would yield 1-chloro-4-(prop-1-en-2-yl)benzene.

C₁₀H₉ClO₂ --(Heat/Catalyst)--> C₉H₉Cl + CO₂

The specific conditions, such as temperature, pressure, and choice of catalyst, are crucial for achieving high yield and selectivity in this transformation. For example, studies on the decarboxylation of itaconic acid to methacrylic acid have utilized modified hydroxyapatite catalysts at temperatures between 190-260 °C. google.com

Reactivity of the Phenyl Ring Substituent (Chlorine)

The chlorine atom attached to the phenyl ring is generally unreactive towards simple nucleophilic substitution but can be displaced under specific reaction conditions or activated by transition metal catalysts.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is distinct from SN1 and SN2 mechanisms and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com

In this compound, the 2-methylprop-2-enoic acid group is in the para position relative to the chlorine atom. This group is electron-withdrawing due to the combined effects of the alkene and the carboxylic acid, thus activating the ring towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism: the nucleophile first attacks the carbon atom bearing the chlorine, forming the resonance-stabilized Meisenheimer complex, and subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. chemistrysteps.comyoutube.com

Common strong nucleophiles used in SNAr reactions include alkoxides, amines, and hydroxide (B78521) ions. The reactivity of the aryl halide in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of the halogen. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom of this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua Although aryl chlorides are less reactive than the corresponding bromides and iodides, specialized catalyst systems involving electron-rich, bulky phosphine ligands have been developed to facilitate their use.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. sigmaaldrich.comnih.gov This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or aryl-substituted alkenes.

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne. mdpi.orgdurham.ac.uk This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free methods have also been developed. durham.ac.uk It provides a direct route to aryl-substituted alkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine (primary or secondary) in the presence of a palladium catalyst and a strong base. sigmaaldrich.com This is a versatile method for synthesizing arylamines.

The table below summarizes typical conditions for these cross-coupling reactions involving aryl chlorides.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂ / SPhos, XPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane, Water sigmaaldrich.com |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | NEt₃, Piperidine | THF, DMF |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Mechanistic Investigations of Novel Chemical Transformations

Mechanistic studies are crucial for understanding the pathways of chemical reactions and for optimizing reaction conditions. For transformations involving this compound, particularly palladium-catalyzed reactions, the mechanism generally follows a catalytic cycle.

In palladium-catalyzed cross-coupling reactions, the cycle typically involves three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl chloride (Ar-Cl), inserting into the carbon-chlorine bond to form a palladium(II) complex (Ar-Pd-Cl).

Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira): The organic group from the coupling partner is transferred to the palladium center, displacing the halide. In the Suzuki reaction, this involves the boronic acid derivative. In the Sonogashira reaction, the alkyne coordinates to the palladium, followed by deprotonation.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Fluoride-induced silicon-to-palladium transmetalation has also been explored as a mechanistic pathway in certain palladium-catalyzed cross-coupling reactions. mdpi.org Detailed mechanistic investigations often employ techniques such as kinetic studies, isotopic labeling, and computational modeling to elucidate the precise nature of intermediates and transition states involved in these complex transformations.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and energy landscape of a molecule. These calculations solve the Schrödinger equation for the molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules similar to 3-(4-Chlorophenyl)-2-methylprop-2-enoic acid, DFT methods, such as the B3LYP functional combined with a 6-311G(d,p) basis set, are commonly employed to predict geometric parameters like bond lengths and angles. materialsciencejournal.org These optimized structures represent a minimum on the potential energy surface and are crucial for calculating other molecular properties accurately. niscpr.res.in

Following optimization, electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) can be calculated. The MEP map, for instance, visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting intermolecular interactions. materialsciencejournal.orgscienceopen.com

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Thermal) | - | Indicates thermal stability of the compound. materialsciencejournal.org |

| Dipole Moment | ~2.57 Debye | Measures the molecule's overall polarity. materialsciencejournal.org |

| Heat Capacity (Cv) | - | Relates to the molecule's ability to store thermal energy. materialsciencejournal.org |

| Entropy (S) | - | Indicates the degree of molecular disorder or freedom. materialsciencejournal.org |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.orggrowingscience.com In computational studies of related chloro-substituted aromatic compounds, the HOMO is often localized on the phenyl ring system, while the LUMO can be distributed across the entire molecule, indicating potential sites for electronic transitions. scienceopen.commalayajournal.org The energy gap for similar molecules has been calculated to be around 4 eV. malayajournal.org This analysis helps in understanding the charge transfer that occurs within the molecule. malayajournal.org

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -5.2822 | Energy of the highest energy electrons; relates to electron-donating ability. malayajournal.org |

| ELUMO | -1.2715 | Energy of the lowest energy empty orbital; relates to electron-accepting ability. malayajournal.org |

| Energy Gap (ΔE) | 4.0106 | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a localized picture of bonds, lone pairs, and antibonding orbitals that aligns with Lewis structures. uba.ar This method is particularly useful for quantifying intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization of electron density. acadpubl.eunih.gov

The analysis identifies donor-acceptor interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their strength. For example, a significant interaction might occur between a lone pair (n) on an oxygen or chlorine atom and an antibonding π* orbital of the aromatic ring, leading to charge delocalization and increased molecular stability. acadpubl.euescholarship.org These interactions are crucial for understanding the molecule's electronic structure and stability. acadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) | Type of Interaction |

|---|---|---|---|

| LP (Cl) | π* (C-C)aromatic | >10 | Lone pair donation to aromatic antibonding orbital. acadpubl.eu |

| π (C=C) | π* (C=O) | >50 | π-electron delocalization across the conjugated system. |

| σ (C-H) | σ* (C-C) | ~5-10 | Hyperconjugation contributing to bond stability. |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step to generate a potential energy surface (PES). u-szeged.huresearchgate.net The minima on this surface correspond to stable conformers. DFT calculations are well-suited for this task, providing accurate relative energies of different conformations. researchgate.net Understanding the preferred conformation is essential as it influences the molecule's physical, chemical, and biological properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters. DFT calculations can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. materialsciencejournal.org These theoretical frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions. materialsciencejournal.orgniscpr.res.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using computational models. scielo.org.zasourceforge.io By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental spectra is a powerful method for structural verification. researchgate.net

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3450 | 3441 materialsciencejournal.org |

| C=O Stretch | 1625 | 1628 materialsciencejournal.org |

| Aromatic C=C Stretch | 1504 | 1504 materialsciencejournal.org |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating the pathways of chemical reactions. By modeling the reaction of this compound with other reagents, it is possible to map out the entire reaction coordinate. This involves identifying reactants, products, any intermediates, and, crucially, the transition states. mdpi.com

A transition state represents the highest energy point along the reaction pathway and is a fleeting structure that cannot be isolated experimentally. mit.edu Locating the transition state structure and calculating its energy provides the activation energy of the reaction, which determines the reaction rate. mit.edu These models can elucidate complex reaction mechanisms, such as cyclization or addition reactions, providing a level of detail that is inaccessible through experimental means alone. mdpi.commdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

extensive literature review did not yield any specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time by simulating the physical movements of atoms and molecules. This technique provides valuable insights into conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules or biological macromolecules.

While general principles of MD simulations are well-established and routinely applied to a wide range of chemical and biological systems, dedicated research applying this methodology to this compound has not been published in the available scientific literature. Such a study would be beneficial for elucidating various aspects of its behavior at the atomic level.

Potential Areas for Future Molecular Dynamics Research:

Conformational Analysis: MD simulations could reveal the preferred conformations of this compound in different environments. This would involve analyzing the rotational freedom around its single bonds and the orientation of the chlorophenyl and carboxylic acid groups.

Solvation Effects: By simulating the compound in a solvent box (e.g., water), MD can provide a detailed picture of how solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding with the carboxylic acid group.

Interaction with Biomolecules: If this compound were to be investigated for its interaction with a biological target, such as an enzyme or receptor, MD simulations could model the binding process, the stability of the resulting complex, and the key intermolecular interactions driving the binding event.

Without specific research data, it is not possible to provide detailed findings or data tables on the dynamic behavior of this compound. The information presented here is based on the general capabilities of molecular dynamics simulations and highlights the potential for future research in this area.

Synthesis and Chemical Characterization of Derivatives and Analogues

Modification of the Carboxylic Acid Group (e.g., Esters, Amides, Nitriles, Alcohols)

The carboxylic acid group of 3-(4-Chlorophenyl)-2-methylprop-2-enoic acid is a prime site for derivatization, enabling the synthesis of esters, amides, nitriles, and alcohols through established synthetic protocols.

Esters: Esterification of the parent acid is readily achieved. Standard methods include the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. nih.gov For instance, the synthesis of various ester derivatives can be accomplished by refluxing the acid with the corresponding alcohol in the presence of a catalyst like sulfuric acid or by passing dry hydrogen chloride gas through the mixture. nih.govtheaic.org Alternative methods include the reaction of an alkali metal salt of the carboxylic acid with an alkyl halide. nih.gov A series of methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates, related structures, have been successfully synthesized from the corresponding trichloroacetimidate (B1259523) or acetate (B1210297) precursors. biosynth.com

Amides: The synthesis of amides from this compound can be performed by direct condensation with a primary or secondary amine. nih.gov This transformation is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. biosynth.com A more traditional and highly effective route involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. sciencemadness.orggoogle.com This two-step process is broadly applicable for creating a wide array of amide derivatives. sciencemadness.org

Nitriles: The conversion of the carboxylic acid group to a nitrile functional group typically proceeds via the primary amide. The primary amide, synthesized as described above, can be dehydrated using various reagents to yield the corresponding nitrile. researchgate.net Common dehydrating agents for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and oxalyl chloride in the presence of a catalyst like dimethyl sulfoxide. researchgate.netresearchgate.netnih.gov

Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(4-chlorophenyl)-2-methylprop-2-en-1-ol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can accomplish this, they may also reduce the carbon-carbon double bond. For a more selective reduction, the carboxylic acid can first be activated, for example, by forming a mixed anhydride (B1165640). This activated intermediate can then be reduced chemoselectively with a milder reducing agent like sodium borohydride, preserving the alkene functionality. rsc.org This method has been shown to be effective for the selective reduction of a carboxylic acid in the presence of a ketone. rsc.org

| Derivative | General Method | Key Reagents | Reference |

|---|---|---|---|

| Esters | Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | nih.govtheaic.org |

| Amides | Acid Chloride Formation followed by Amination | SOCl₂, Amine (e.g., RNH₂) | sciencemadness.orggoogle.com |

| Nitriles | Dehydration of Primary Amide | P₂O₅ or SOCl₂ | researchgate.net |

| Alcohols | Mixed Anhydride Reduction | Ethyl Chloroformate, NaBH₄ | rsc.org |

Alterations of the Phenyl Ring Substituents (e.g., other halogens, alkyl groups, methoxy (B1213986) groups)

The synthesis of analogues with varied substituents on the phenyl ring allows for systematic studies of structure-activity relationships. These analogues are typically prepared using condensation reactions that form the propenoic acid backbone.

Synthetic Routes: A versatile and widely used method is the Knoevenagel condensation . This reaction involves the condensation of a substituted benzaldehyde (B42025) (e.g., 4-bromo-, 4-methyl-, or 4-methoxybenzaldehyde) with a compound containing an active methylene (B1212753) group, such as methylmalonic acid or its esters. Another classical approach is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction between a substituted benzaldehyde and a ketone or ester. For the synthesis of the title compound and its analogues, this would typically involve the reaction of a substituted benzaldehyde with methyl propionate (B1217596) in the presence of a strong base like sodium methoxide.

Examples of Synthesized Analogues:

Other Halogens: Analogues featuring different halogens at the para-position, such as 3-(4-bromophenyl)prop-2-enoic acid derivatives, have been synthesized. These compounds serve as valuable precursors in the synthesis of various heterocyclic structures.

Alkyl Groups: The synthesis of alkyl-substituted analogues, like 3-(4-methylphenyl)-3-phenylprop-2-enoic acid, has been reported, allowing for the investigation of the effects of electron-donating alkyl groups on the molecule's properties.

Methoxy Groups: Methoxy-substituted derivatives, such as 3-(4-methoxyphenyl)prop-2-enoic acid, are common analogues. The electron-donating nature of the methoxy group significantly influences the electronic properties of the conjugated system.

| Substituent | Compound Name | Synthetic Method | Reference |

|---|---|---|---|

| -Br | 3-(4-Bromobenzoyl)prop-2-enoic acid | Friedel-Crafts acylation | |

| -CH₃ | 3-(4-Methylphenyl)-3-phenylprop-2-enoic acid | Condensation Reaction | |

| -OCH₃ | 3-(4-Methoxyphenyl)prop-2-enoic acid | Claisen-Schmidt Condensation |

Derivatization at the α-Methyl Position

Direct functionalization of the α-methyl group of this compound is less commonly reported compared to modifications at the carboxylic acid or the phenyl ring. The methyl group is part of an allylic system, but its reactivity is influenced by the conjugated electron-withdrawing carboxyl group.

Comparative Chemical Reactivity Studies of Derived Compounds

The chemical reactivity of this compound and its derivatives is largely dictated by the electronic nature of the substituents on the phenyl ring and the functionality of the derivatized carboxylic acid group.

Influence of Phenyl Ring Substituents: The substituent at the para-position of the phenyl ring exerts a significant influence on the electron distribution across the entire conjugated system through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): The chlorine atom in the parent compound is an electron-withdrawing group. It deactivates the phenyl ring towards electrophilic substitution and reduces the electron density of the alkene double bond. Other EWGs, such as bromo or acetyl groups, would have a similar effect, influencing the rates and outcomes of reactions involving the π-system. For example, an acetyl group at the para position reduces the electrophilicity at the β-carbon.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or methoxy groups increase the electron density in the ring and at the double bond. This enhanced nucleophilicity can facilitate reactions such as acid-catalyzed dimerization, which proceeds through a stabilized benzylic cation intermediate.

Reactivity of Carboxylic Acid Derivatives: The derivatives synthesized by modifying the carboxyl group exhibit a predictable hierarchy of reactivity.

Acylating Agents: Acid chlorides are the most reactive derivatives and are excellent acylating agents.

Esters: Esters are less reactive and undergo nucleophilic acyl substitution (e.g., hydrolysis, amidation) under more forcing conditions than acid chlorides.

Amides: Amides are the most stable and least reactive of the carboxylic acid derivatives due to the significant resonance stabilization from the nitrogen lone pair delocalizing into the carbonyl group. Their hydrolysis requires strong acidic or basic conditions.

Nitriles: The nitrile group can be hydrolyzed under acidic or basic conditions, typically proceeding through an amide intermediate to the carboxylic acid. researchgate.net

| Compound Name |

|---|

| This compound |

| methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates |

| N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides |

| 3-(4-chlorophenyl)-2-methylprop-2-en-1-ol |

| 3-(4-Bromobenzoyl)prop-2-enoic acid |

| 3-(4-Methylphenyl)-3-phenylprop-2-enoic acid |

| 3-(4-Methoxyphenyl)prop-2-enoic acid |

Academic Applications in Materials Science and Polymer Chemistry

Monomer for Polymerization Research

There is currently no available research documenting the use of 3-(4-Chlorophenyl)-2-methylprop-2-enoic acid as a monomer in either radical or condensation polymerization studies. While the molecule possesses a polymerizable vinyl group and a carboxylic acid functional group, which are characteristic features of monomers used in these types of polymerizations, its specific reactivity and behavior in such reactions have not been reported.

Radical Polymerization Studies (e.g., Methacrylate (B99206) Analogue Reactivity)

No studies were found that investigate the radical polymerization of this compound. Its structural resemblance to methacrylic acid suggests potential for reactivity as a methacrylate analogue. However, without experimental data, any discussion on its polymerization kinetics, reactivity ratios in copolymerization, or the properties of the resulting polymer would be purely speculative.

Condensation Polymerization Applications

The carboxylic acid group in this compound could theoretically participate in condensation polymerization reactions, for example, with diols or diamines to form polyesters or polyamides, respectively. Nevertheless, a thorough search of the scientific literature did not yield any reports of its use in such applications.

Integration into Functional Materials (e.g., as building blocks for specialized polymers)

Consistent with the lack of polymerization studies, there is no information available on the integration of this compound into functional materials. Research on specialized polymers often involves the incorporation of monomers with specific functional groups to impart desired properties such as thermal stability, optical activity, or biological activity. The presence of a chlorophenyl group in this compound might suggest potential for applications in areas such as flame retardants or materials with modified refractive indices. However, no published research has explored these possibilities.

Environmental Chemical Transformation Studies Mechanistic Focus

Photochemical Degradation Pathways and Mechanisms

The photochemical degradation of 3-(4-Chlorophenyl)-2-methylprop-2-enoic acid in the environment is anticipated to be influenced by its structural similarity to chlorinated cinnamic acid derivatives. Studies on compounds like 4-chlorocinnamic acid have shown that under certain conditions, particularly in the solid state, they can undergo [2+2] photodimerization reactions. researchgate.netrsc.org This process involves the joining of two molecules at their carbon-carbon double bonds to form a cyclobutane (B1203170) ring. While this is a primary pathway in solid phases, its relevance in aqueous environmental compartments may be limited.

In aquatic environments, indirect photolysis is expected to be a more significant degradation pathway. This process involves the absorption of light by photosensitizers naturally present in water, such as humic acids, which then generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can subsequently attack the this compound molecule. The presence of the electron-rich aromatic ring and the carbon-carbon double bond provides sites for electrophilic attack by these radicals.

Plausible photochemical degradation pathways initiated by hydroxyl radicals could involve:

Hydroxylation of the aromatic ring: The hydroxyl radical can add to the chlorophenyl ring, leading to the formation of hydroxylated and potentially dechlorinated intermediates.

Attack on the double bond: The double bond of the prop-2-enoic acid moiety is susceptible to radical addition, which could lead to the formation of various oxidized products, including epoxides, aldehydes, and carboxylic acids, and potentially cleavage of the side chain.

The table below outlines potential photochemical degradation products based on these mechanistic considerations.

| Proposed Photodegradation Product | Plausible Mechanism |

| Dimerized Products (e.g., cyclobutane derivatives) | [2+2] Photodimerization (primarily in solid state) researchgate.netrsc.org |

| Hydroxylated Aromatic Derivatives | Electrophilic addition of hydroxyl radicals to the phenyl ring |

| 4-Chlorobenzaldehyde (B46862) | Oxidative cleavage of the C=C double bond |

| 4-Chlorobenzoic acid | Further oxidation of aldehyde intermediates |

| Smaller aliphatic acids and CO₂ | Complete mineralization following ring and side-chain cleavage |

Abiotic Hydrolysis Mechanisms and Kinetics

The hydrolysis of acrylate (B77674) and methacrylate (B99206) esters, which share the prop-2-enoic acid structural motif, typically proceeds through a base-catalyzed (BAC2) mechanism. nih.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. While this compound is a carboxylic acid and not an ester, understanding the behavior of similar structures provides context.

A study on the acid-catalyzed hydrolysis of p-chlorophenyl-2-furohydroxamic acid revealed a rate-determining A-2 mechanism, which involves a nucleophilic attack by water following a rapid protonation step. researchgate.net This suggests that under acidic conditions, the reactivity of the carbonyl group in a chlorinated aromatic compound can be enhanced.

For this compound itself, significant abiotic hydrolysis under neutral environmental conditions (pH 5-9) is not expected to be a primary degradation pathway due to the stability of the carboxylic acid group. The carbon-chlorine bond on the aromatic ring is also generally resistant to hydrolysis under these conditions. However, at more extreme pH values, the potential for hydrolysis may increase, although this is not considered a dominant environmental fate process.

| pH Condition | Expected Hydrolysis Rate | Plausible Mechanism |

| Acidic (pH < 4) | Potentially slow | A-2 type mechanism, with protonation of the carbonyl oxygen followed by nucleophilic attack of water researchgate.net |

| Neutral (pH 5-9) | Very slow to negligible | General stability of the carboxylic acid and aryl-halide functionalities |

| Alkaline (pH > 9) | Potentially slow | BAC2 type mechanism, with nucleophilic attack of hydroxide ion on the carbonyl carbon nih.gov |

Mechanistic Biotransformation in Controlled Laboratory Systems (e.g., enzymatic breakdown pathways)

Microbial degradation of chlorinated aromatic compounds often involves initial attack by oxygenase enzymes. mdpi.com Dioxygenases can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a diol intermediate. This intermediate can then undergo ring cleavage, eventually leading to mineralization. Dehalogenase enzymes can also play a crucial role by removing the chlorine atom from the aromatic ring, a key step in detoxification and further degradation. researchgate.net

The acrylic acid moiety of the molecule is also a potential site for enzymatic transformation. Studies on the biodegradation of acrylic acid polymers have identified various microorganisms capable of utilizing them as a carbon source. nih.govnih.gov The degradation pathways likely involve enzymes that can act on the carbon-carbon double bond and the carboxylic acid group.

Based on these general principles, plausible enzymatic breakdown pathways for this compound include:

Dehalogenation: Enzymatic removal of the chlorine atom to produce 3-phenyl-2-methylprop-2-enoic acid.

Hydroxylation of the aromatic ring: Introduction of hydroxyl groups onto the phenyl ring, followed by ring cleavage.

Oxidation of the side chain: Enzymatic attack on the double bond or the methyl group, potentially leading to the formation of corresponding diols, aldehydes, or further oxidized products.

Beta-oxidation-like pathway: Following saturation of the double bond, the side chain could potentially be shortened through a pathway analogous to beta-oxidation.

The following table summarizes potential biotransformation products and the classes of enzymes that may be involved.

| Proposed Biotransformation Product | Plausible Enzymatic Reaction | Enzyme Class (Example) |

| 3-Phenyl-2-methylprop-2-enoic acid | Reductive or hydrolytic dehalogenation | Dehalogenase researchgate.net |

| 3-(4-Chloro-x,y-dihydroxyphenyl)-2-methylprop-2-enoic acid | Dihydroxylation of the aromatic ring | Dioxygenase mdpi.com |

| 4-Chlorobenzoic acid | Cleavage of the prop-2-enoic acid side chain | Oxidoreductases |

| Catechol derivatives | Ring cleavage following dihydroxylation | Dioxygenase mdpi.com |

| Aliphatic acids and CO₂ | Complete mineralization through central metabolic pathways | Various |

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of cinnamic acid derivatives has traditionally relied on methods like the Perkin reaction, Claisen-Schmidt condensation, and Knoevenagel condensation. researchgate.netjocpr.com However, these methods can present challenges such as the formation of side products or limitations with certain substrates. jocpr.com Future research is intensely focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability for the synthesis and subsequent transformation of 3-(4-Chlorophenyl)-2-methylprop-2-enoic acid.

Emerging areas of interest include the use of biocatalysts, such as immobilized enzymes, which can operate under mild conditions and exhibit high enantioselectivity. researchgate.net For instance, enzymes like Novozym 435 have been successfully used for the synthesis of other cinnamic acid esters, a method that offers high conversion rates and the potential for catalyst reuse. jocpr.com Another promising frontier is the application of nanotechnology, particularly metallic nanoparticles, as catalysts. Palladium nanoparticles, for example, have been utilized in the synthesis of cinnamic acid derivatives from aryl halides, demonstrating good yields. jocpr.com

Future work will likely involve the design of multifunctional catalysts, such as organocatalytic systems supported on magnetic nanoparticles, which combine the benefits of homogeneous and heterogeneous catalysis, allowing for easy separation and recycling. mdpi.com The goal is to create more robust, cost-effective, and environmentally benign synthetic routes.

Table 1: Comparison of Catalytic Systems for Cinnamic Acid Derivative Synthesis

| Catalytic System | Key Advantages | Potential Future Research for this compound |

|---|---|---|

| Biocatalysts (e.g., Novozym 435) | High selectivity, mild reaction conditions, reusability. jocpr.com | Development of specific enzymes for asymmetric synthesis of chiral derivatives. |

| Nanoparticle Catalysts (e.g., Pd-NPs) | High surface area, good yields, applicable to various substrates. jocpr.com | Exploring core-shell nanoparticles for enhanced stability and selectivity. |

| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free conditions. jocpr.com | Optimization of microwave parameters for improved yield and purity. |

| Organocatalysis on Supports | Metal-free, easy separation, potential for recyclability. mdpi.com | Design of chiral organocatalysts for enantioselective transformations. |

Application in Supramolecular Chemistry and Self-Assembly Research

The molecular structure of this compound, featuring a carboxylic acid group, an aromatic ring, and an alkene moiety, makes it an excellent candidate for studies in supramolecular chemistry. nih.govunibe.ch These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which drive the self-assembly of molecules into well-ordered, higher-dimensional structures. nih.govnih.gov

Understanding the principles that govern the self-assembly of this molecule is crucial for the field of crystal engineering, where the goal is to design and synthesize new solid-state materials with specific physical and chemical properties. nih.gov For instance, the hydrogen bonding between carboxylic acid groups often leads to the formation of centrosymmetric dimers, a common supramolecular synthon in related structures. nih.govnih.gov The presence of the chlorophenyl group can further influence crystal packing through halogen bonding and other weak interactions.

Future research will focus on controlling the self-assembly process to create functional materials. This could involve co-crystallization with other molecules to form novel porous networks for gas storage or separation. nih.govepfl.ch Furthermore, exploring the self-assembly in different solvents and at interfaces could lead to the development of new gels, liquid crystals, or thin films with unique optical or electronic properties. The chirality that can be introduced into derivatives of this molecule also opens possibilities for creating circularly polarized luminescence (CPL) materials. rsc.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization

One major application is the optimization of reaction conditions. beilstein-journals.orgnih.gov ML algorithms can analyze large datasets of chemical reactions to build predictive models for reaction outcomes, such as yield or selectivity. semanticscholar.orgrjptonline.org These models can then be used in conjunction with Bayesian optimization or other active learning strategies to efficiently explore the vast parameter space (e.g., temperature, catalyst, solvent, concentration) and identify the optimal conditions for synthesis with a minimal number of experiments. nih.govnih.gov This data-driven approach moves beyond traditional one-factor-at-a-time experimentation to a more holistic and efficient optimization process.

Table 2: Applications of AI/ML in Research on this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Reaction Optimization | Using algorithms like Bayesian optimization to find the best synthesis conditions (temperature, solvent, catalyst). nih.govresearchgate.net | Reduced experimental cost and time; improved reaction yields and purity. |

| Predictive Modeling | Training models to predict reaction outcomes or molecular properties. rjptonline.orgresolvemass.ca | Faster screening of potential synthetic routes and candidate molecules. |

| Retrosynthesis Planning | AI tools suggesting synthetic pathways for target derivatives. nih.govbeilstein-journals.org | Accelerating the design of synthetic strategies for complex molecules. |

| ***De Novo* Design** | Generating novel molecular structures with desired properties computationally. sciencedaily.com | Discovery of new derivatives with potentially superior performance for specific applications. |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is fundamental to improving chemical processes. Advanced in-situ spectroscopic techniques, which allow for real-time monitoring of a reaction as it occurs, are powerful tools for gaining these insights. datanose.nl Applying these methods to the synthesis and transformations of this compound represents a significant future research direction.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration changes of reactants, intermediates, and products in real-time. This data provides direct evidence of reaction pathways and can help identify transient or unstable intermediates that are missed by traditional offline analysis. Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species present in the reaction mixture over time.

For faster reactions, methods like stopped-flow analysis coupled with UV-Vis or fluorescence spectroscopy can be employed to study kinetics on the millisecond timescale. nih.gov These kinetic studies are crucial for elucidating reaction mechanisms, determining rate laws, and ultimately optimizing reaction conditions for efficiency and selectivity. nih.govresearchgate.net The data gathered from these advanced techniques can also be used to validate and refine the computational models developed through AI and ML approaches, creating a synergistic loop between experiment and theory. researchgate.net

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-2-methylprop-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via [2+2] cycloaddition or condensation reactions. For example, reacting 3-(4-chlorophenyl)acetic acid derivatives with appropriate ketene intermediates under anhydrous conditions (e.g., dry dichloromethane, -10°C, nitrogen atmosphere) yields the target compound. Catalysts like triethylamine and phosphorus oxychloride improve reaction efficiency . Optimization involves adjusting stoichiometry, temperature, and solvent polarity, with purity assessed via HPLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions and stereochemistry.

- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software (e.g., SHELXL for refinement). Single-crystal diffraction at 100 K provides high-resolution data .

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. What safety protocols are essential for handling this compound in the lab?